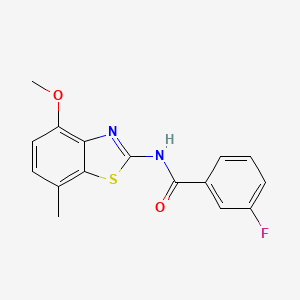

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

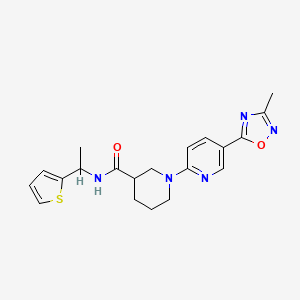

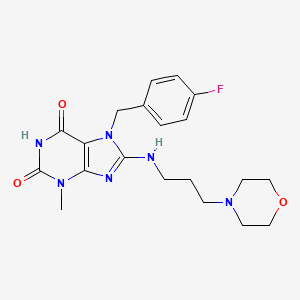

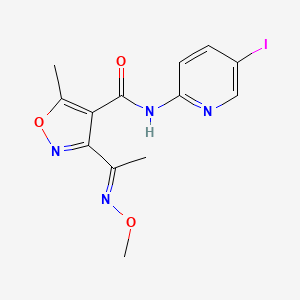

“3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H13FN2O2S . It is a derivative of benzamide, which is a potent PDE10A inhibitor . PDE10A is a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process . A radical approach is often utilized for the protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide” can be analyzed using various spectroscopic methods. The InChI string representation of the molecule is1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) . Chemical Reactions Analysis

The chemical reactions involving “3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide” can include various transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . These reactions are often facilitated by the Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO . It is also insoluble in water .Applications De Recherche Scientifique

- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While the Suzuki–Miyaura coupling is a well-known application for boronic esters, the protodeboronation of alkyl boronic esters (including primary alkyl boronic esters) remains an area of interest . Pinacol boronic esters, being bench-stable and easy to purify, have played a prominent role in chemical transformations where the boron moiety remains in the product .

- Hydromethylation of Alkenes : The catalytic protodeboronation of alkyl boronic esters, combined with a Matteson–CH₂–homologation, enables the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown .

- RET Kinase Inhibitors : The compound has been investigated as a selective inhibitor of RET (rearranged during transfection) kinase. In cancer cells with RET mutations, it specifically suppresses RET signaling and inhibits cell proliferation. Notably, it shows promise in non-small cell lung cancer (NSCLC) and thyroid cancer xenografts driven by various RET mutations and fusions .

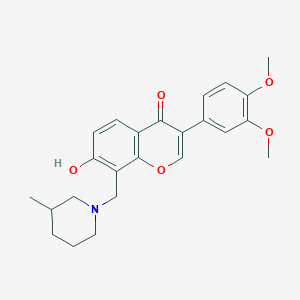

- Indole Derivatives : The benzothiazole-indole hybrid structure is of interest due to its potential biological activities. For example, derivatives containing this scaffold have shown anti-inflammatory and analgesic properties. Compound (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such activities .

- Microtubule Inhibitors : Amino-trimethoxyphenyl-aryl thiazoles, synthesized from related compounds, have been explored as potential microtubule inhibitors with antitumor properties .

- Suzuki Coupling : The compound can participate in regioselective Suzuki coupling reactions, leading to the formation of new carbon–carbon bonds. This application is widely used in synthetic chemistry .

Organic Synthesis and Suzuki–Miyaura Coupling

Anti-Cancer Research

Medicinal Chemistry

Drug Development

Regioselective Reactions

Biological Studies

Propriétés

IUPAC Name |

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-9-6-7-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQULECHNYWABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2556495.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2556503.png)

![2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2556506.png)

![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)